4-(Benzyloxy)butylmagnesium bromide
CAS No.: 119272-62-7
Cat. No.: VC11675403
Molecular Formula: C11H15BrMgO
Molecular Weight: 267.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119272-62-7 |
|---|---|
| Molecular Formula | C11H15BrMgO |
| Molecular Weight | 267.45 g/mol |
| IUPAC Name | magnesium;butoxymethylbenzene;bromide |
| Standard InChI | InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | XRSIAILAJRPNTC-UHFFFAOYSA-M |
| SMILES | [CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
| Canonical SMILES | [CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(Benzyloxy)butylmagnesium bromide belongs to the Grignard reagent family, featuring a magnesium atom coordinated to a bromine atom and an alkoxide group derived from benzyl butyl ether. The compound’s SMILES representation, , underscores its tetrahedral magnesium center bonded to a benzyloxybutyl anion and a bromide counterion . The benzyloxy group () acts as a protecting moiety, shielding the hydroxyl functionality during synthetic transformations, while the butyl chain enhances lipophilicity, aiding solubility in nonpolar solvents like tetrahydrofuran (THF).
Physicochemical Properties
While experimental data on melting and boiling points remain unreported, the compound’s density is documented as 1.043 g/mL at 25°C . Its reactivity with protic solvents, such as water or alcohols, necessitates storage under inert atmospheres (e.g., argon or nitrogen) to prevent violent decomposition and hydrogen gas evolution. The molecular structure’s exact mass (285.984 g/mol) and polar surface area (9.23 Ų) further inform its solubility and reactivity profiles .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 119272-62-7 | |
| Molecular Formula | ||
| Molecular Weight | 267.45 g/mol | |
| Density | 1.043 g/mL (25°C) | |
| Storage Conditions | -20°C in dry THF under argon |
Synthesis and Preparation
Synthetic Methodology
The preparation of 4-(benzyloxy)butylmagnesium bromide follows classical Grignard reagent protocols. Benzyl butyl ether reacts with magnesium metal in the presence of bromobutane under rigorously anhydrous conditions. The reaction proceeds in THF at ambient temperature, with magnesium activation often enhanced by iodine or 1,2-dibromoethane. Monitoring via gas evolution ensures completion, yielding a solution typically standardized to 0.5–1.0 M concentration .
Optimization Strategies
Recent advances emphasize the role of solvent purity and magnesium surface area in reaction efficiency. Contaminants like water or oxygen impede magnesium activation, necessitating glovebox or Schlenk line techniques. Alternative approaches employ ultrasound irradiation to accelerate magnesium dispersion, reducing induction periods from hours to minutes .
Applications in Organic Synthesis
Nucleophilic Additions
As a Grignard reagent, 4-(benzyloxy)butylmagnesium bromide excels in nucleophilic additions to carbonyl groups. For instance, reactions with aldehydes or ketones produce secondary or tertiary alcohols bearing a benzyloxybutyl substituent. Subsequent hydrogenolysis of the benzyl group unveils primary alcohols, pivotal intermediates in pharmaceutical synthesis .
Alkylation and Cross-Coupling
The compound’s butyl chain facilitates alkylation of electrophilic substrates, such as alkyl halides or epoxides. In nickel-catalyzed cross-couplings, it transfers the benzyloxybutyl moiety to aryl or vinyl halides, constructing complex ethers with stereochemical control. Such transformations underpin natural product syntheses, including terpenoids and polyketides .
Organometallic Precursors
4-(Benzyloxy)butylmagnesium bromide serves as a precursor to advanced organometallics. Transmetalation with transition metals (e.g., zinc or copper) generates reagents for Negishi or Kumada couplings, expanding access to chiral centers in agrochemicals .
Research Trends and Future Directions
Catalysis Innovations
Recent studies explore the reagent’s role in asymmetric catalysis. Chiral ligands paired with 4-(benzyloxy)butylmagnesium bromide enable enantioselective additions to ketones, achieving >90% ee in pilot-scale syntheses of β-blockers .
Materials Science Applications
Incorporating the benzyloxybutyl group into polymers enhances hydrophobicity in coatings. Graphene functionalization via Grignard reactions improves dispersibility in epoxy resins, relevant to aerospace composites.
Sustainable Methodologies
Efforts to replace THF with bio-derived solvents (e.g., 2-methyltetrahydrofuran) aim to reduce environmental impact. Microwave-assisted syntheses cut energy use by 40%, aligning with green chemistry principles .
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